molecular formula C23H26N6O10 B13750847 Methyl N-[5-(acetylamino)-4-[(2,4-dinitrophenyl)azo]-2-methoxyphenyl]-N-(3-methoxy-3-oxopropyl)-beta-alaninate CAS No. 62072-81-5

Methyl N-[5-(acetylamino)-4-[(2,4-dinitrophenyl)azo]-2-methoxyphenyl]-N-(3-methoxy-3-oxopropyl)-beta-alaninate

Cat. No.: B13750847
CAS No.: 62072-81-5
M. Wt: 546.5 g/mol
InChI Key: PRXVOZRQJNSLIB-UHFFFAOYSA-N
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Description

Methyl N-[5-(acetylamino)-4-[(2,4-dinitrophenyl)azo]-2-methoxyphenyl]-N-(3-methoxy-3-oxopropyl)-beta-alaninate is a complex organic compound with the molecular formula C23H26N6O10 and a molecular weight of 546.50

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-[5-(acetylamino)-4-[(2,4-dinitrophenyl)azo]-2-methoxyphenyl]-N-(3-methoxy-3-oxopropyl)-beta-alaninate typically involves multiple steps, including the formation of the azo group and the introduction of the acetylamino and methoxyphenyl groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[5-(acetylamino)-4-[(2,4-dinitrophenyl)azo]-2-methoxyphenyl]-N-(3-methoxy-3-oxopropyl)-beta-alaninate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can break the azo group, leading to the formation of amines.

    Substitution: The methoxy and acetylamino groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

Methyl N-[5-(acetylamino)-4-[(2,4-dinitrophenyl)azo]-2-methoxyphenyl]-N-(3-methoxy-3-oxopropyl)-beta-alaninate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl N-[5-(acetylamino)-4-[(2,4-dinitrophenyl)azo]-2-methoxyphenyl]-N-(3-methoxy-3-oxopropyl)-beta-alaninate involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The acetylamino and methoxyphenyl groups may also contribute to its biological activity by interacting with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-[3-(acetylamino)-4-[(2,4-dinitrophenyl)azo]phenyl]-N-(3-methoxy-3-oxopropyl)-beta-alaninate
  • Dimethyl 3,3’-({3-acetamido-4-[(2,4-dinitrophenyl)diazenyl]phenyl}imino)dipropanoate

Uniqueness

Methyl N-[5-(acetylamino)-4-[(2,4-dinitrophenyl)azo]-2-methoxyphenyl]-N-(3-methoxy-3-oxopropyl)-beta-alaninate is unique due to its specific structural features, such as the position of the acetylamino and methoxy groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

62072-81-5

Molecular Formula

C23H26N6O10

Molecular Weight

546.5 g/mol

IUPAC Name

methyl 3-[5-acetamido-4-[(2,4-dinitrophenyl)diazenyl]-2-methoxy-N-(3-methoxy-3-oxopropyl)anilino]propanoate

InChI

InChI=1S/C23H26N6O10/c1-14(30)24-17-12-20(27(9-7-22(31)38-3)10-8-23(32)39-4)21(37-2)13-18(17)26-25-16-6-5-15(28(33)34)11-19(16)29(35)36/h5-6,11-13H,7-10H2,1-4H3,(H,24,30)

InChI Key

PRXVOZRQJNSLIB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC)N(CCC(=O)OC)CCC(=O)OC

Origin of Product

United States

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